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Compound Name: 3-Methylquinoline-2-carbonitrile

Cat. No.: B103162

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Methylquinoline-2-
carbonitrile

Abstract

This technical guide provides a comprehensive overview of the physical and chemical
properties of 3-Methylquinoline-2-carbonitrile (CAS No. 19051-05-9).[1] While this compound
is cataloged, extensive experimental data in peer-reviewed literature is not readily available.
This document, therefore, leverages established principles of physical organic chemistry and
draws upon data from structurally analogous compounds to present a detailed profile for
researchers, scientists, and professionals in drug development. The guide covers
physicochemical properties, spectroscopic characteristics, a plausible synthetic route, chemical
reactivity, a standard analytical protocol, and safety and handling recommendations. The
insights herein are designed to be both foundational and practical for the application of this
compound in a research and development setting.

Introduction and Scientific Context

3-Methylquinoline-2-carbonitrile belongs to the quinoline class of heterocyclic compounds,
which are renowned for their broad spectrum of biological activities and their prevalence in
medicinal chemistry. The quinoline scaffold is a key structural motif in numerous
pharmaceuticals.[2] The incorporation of a nitrile (cyano) group at the 2-position and a methyl
group at the 3-position introduces specific electronic and steric features that can significantly
influence the molecule's reactivity, binding affinity to biological targets, and metabolic stability.
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The nitrile group, in particular, is a versatile functional group in drug design. It can act as a
hydrogen bond acceptor, a bioisostere for other functional groups, or a reactive handle for
further chemical modification.[3] Its presence in a molecule like 3-Methylquinoline-2-
carbonitrile suggests potential applications as an intermediate in the synthesis of more
complex molecules or as a pharmacologically active agent itself, potentially targeting pathways
where quinoline derivatives have shown promise, such as in oncology or infectious diseases.[2]

[4]

Physicochemical Properties

Direct experimental data for the physical properties of 3-Methylquinoline-2-carbonitrile are
not widely published. However, we can infer its likely characteristics by examining related
structures.
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Value | Predicted

Property L. Source | Rationale
Characteristic
CAS Number 19051-05-9 [1]
Molecular Formula C11HsN2 [5]
Molecular Weight 168.20 g/mol [5]
3-methylquinoline-2-
IUPAC Name o [5]
carbonitrile
Based on related compounds
like 2-chloroquinoline-3-
Predicted: White to off-white or  carbonitrile (solid) and 3-
Appearance . : o _ .
pale yellow solid isoquinolinecarbonitrile (white
to yellow crystalline powder).
[6]
The related 2-chloroquinoline-
3-carbonitrile has a melting
point of 164-168 °C, and 3-
isoquinolinecarbonitrile melts
at 126-128 °C.[6] The
presence of the polar nitrile
Melting Point Predicted: > 100 °C group and the planar quinoline
ring suggests strong
intermolecular interactions,
leading to a solid state with a
relatively high melting point
compared to 3-methylquinoline
(mp 16-17 °C).[7]
) ) High molecular weight and
Not available; likely ) i -
N ) ) polarity suggest a high boiling
Boiling Point decomposes at high o -
point, likely requiring vacuum
temperatures o
distillation.
Solubility Predicted: Soluble in polar The quinoline core provides

organic solvents (e.g., DMSO,
DMF, acetone, chloroform);

some hydrophobicity, while the
nitrile group adds polarity.
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sparingly soluble in alcohols; General solubility patterns for
likely insoluble in water. similar heterocyclic
compounds support this

prediction.

Spectroscopic Profile (Predicted)

While experimental spectra for 3-Methylquinoline-2-carbonitrile are not available in public
databases, its key spectroscopic features can be predicted based on its structure and data
from analogous compounds.

'H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the methyl protons and the
aromatic protons on the quinoline ring system.

o Methyl Protons (-CHs): A singlet is expected around & 2.5-2.8 ppm. This is consistent with
the chemical shift of the methyl group in 3-methylquinoline.[8]

e Aromatic Protons (Quinoline Ring): Five protons on the quinoline ring system will likely
appear as a series of doublets, triplets, and multiplets in the aromatic region (6 7.5-8.5 ppm).
The exact coupling patterns and chemical shifts will be influenced by the electron-
withdrawing nitrile group and the electron-donating methyl group.

3C NMR Spectroscopy

The carbon NMR spectrum will provide information on all 11 carbon atoms in the molecule.

 Nitrile Carbon (-C=N): A characteristic signal for the nitrile carbon is expected in the range of
0 115-120 ppm.[9]

o Methyl Carbon (-CHs): A signal for the methyl carbon should appear in the aliphatic region,
likely around & 15-20 ppm.

o Aromatic and Heterocyclic Carbons: The nine carbons of the quinoline ring system will
resonate in the & 120-150 ppm range.[10] Quaternary carbons, such as C2 and C3, will likely
show weaker signals.
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Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorption of the nitrile group.

o C=N Stretch: A sharp, strong absorption band is expected in the region of 2220-2240 cm~1.
This is a highly diagnostic peak for the nitrile functional group.

e C=C and C=N Stretching: Aromatic ring stretching vibrations will appear in the 1450-1600
cm~1region.

e C-H Stretching: Aromatic C-H stretching will be observed above 3000 cm~1, while aliphatic
C-H stretching from the methyl group will be seen just below 3000 cm~1.

Mass Spectrometry

e Molecular lon (M*): The electron ionization (EI) mass spectrum should show a prominent
molecular ion peak at m/z = 168.

o Fragmentation: Common fragmentation patterns for quinolines may be observed. The
stability of the quinoline ring suggests that the molecular ion will be relatively intense.

Synthesis and Chemical Reactivity
Proposed Synthesis Pathway

A plausible and efficient synthesis of 3-Methylquinoline-2-carbonitrile can be envisioned
starting from 2-chloro-3-methylquinoline. This approach involves a nucleophilic aromatic
substitution reaction to introduce the nitrile group.
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Caption: Proposed synthesis of 3-Methylquinoline-2-carbonitrile.
Detailed Protocol (Hypothetical):

e Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer,
reflux condenser, and nitrogen inlet, add 2-chloro-3-methylquinoline (1 eq.), copper(l)
cyanide (1.2-1.5 eq.), and a high-boiling polar aprotic solvent such as N,N-
dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

e Reaction Conditions: The reaction mixture is heated to 150-200 °C under a nitrogen
atmosphere and stirred vigorously for several hours (e.g., 6-24 hours). The progress of the
reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance
Liquid Chromatography (HPLC).

o Workup: After completion, the reaction mixture is cooled to room temperature and poured
into an aqueous solution of ferric chloride or sodium cyanide to decompose the copper
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complexes. The aqueous layer is then extracted with an organic solvent such as ethyl
acetate or dichloromethane.

 Purification: The combined organic layers are washed with brine, dried over anhydrous
sodium sulfate, and concentrated under reduced pressure. The crude product is then purified
by column chromatography on silica gel or by recrystallization to yield pure 3-
Methylquinoline-2-carbonitrile.

Chemical Reactivity

The reactivity of 3-Methylquinoline-2-carbonitrile is governed by its three key functional
components: the quinoline nitrogen, the nitrile group, and the methyl group.

Nitrile Group Reactions

( Reduction

(e.g., LiAlH4 or Hz/Catalyst)
k> (3-Methylquinolin-2-yl)methanamine

( Hydrolysis
(H* or OH~, H20)
k> 3-Methylquinoline-2-carboxylic acid

3-Methylquinoline-2-carbonitrile

Quinoline Ring Reactions

Electrophilic Aromatic Substitution
(e.g., Nitration, Halogenation)
k> Substitution on the benzene ring

( N-Oxidation
k (e.g., m-CPBA)

> N-oxide derivative

Click to download full resolution via product page
Caption: Key reaction pathways for 3-Methylquinoline-2-carbonitrile.

e Reactions of the Nitrile Group:
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o Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to the
corresponding carboxylic acid (3-methylquinoline-2-carboxylic acid) or amide intermediate.

o Reduction: The nitrile can be reduced to a primary amine, (3-methylquinolin-2-
yl)methanamine, using strong reducing agents like lithium aluminum hydride (LiAlH4) or
catalytic hydrogenation. This provides a route to introduce a flexible aminomethyl side
chain.

e Reactions involving the Quinoline Ring:

o N-Oxidation: The nitrogen atom of the quinoline ring can be oxidized to the corresponding
N-oxide using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA).

o Electrophilic Aromatic Substitution: The benzene portion of the quinoline ring can undergo
electrophilic substitution reactions such as nitration or halogenation. The positions of
substitution (typically C5 and C8) will be directed by the existing substituents.

» Reactions of the Methyl Group:

o While the methyl group on a quinoline ring is generally not as reactive as in 2- or 4-
methylquinolines, it may undergo condensation reactions under specific conditions,
particularly if activated.

Analytical Protocol: Purity Determination by HPLC

A robust and reliable method for determining the purity of 3-Methylquinoline-2-carbonitrile is
essential. A reverse-phase High-Performance Liquid Chromatography (RP-HPLC) method is
recommended.
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Sample Preparation
(Dissolve in Acetonitrile/Water)
HPLC System
(Pump, Injector, Column, Detector)

Mobile Phase
C18 Reverse-Phase Column (Isocratic or Gradient) UV Detection
(e.g., 4.6 x 150 mm, 5 um) A: Water (0.1% TFA) (e.g., 254 nm or 280 nm)

B: Acetonitrile (0.1% TFA)

Data Analysis
(Peak Integration, Purity Calculation)

Click to download full resolution via product page
Caption: Workflow for HPLC purity analysis.
Step-by-Step Methodology:

¢ Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler,
and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 um particle size).

* Mobile Phase Preparation:
o Mobile Phase A: HPLC-grade water with 0.1% trifluoroacetic acid (TFA).
o Mobile Phase B: HPLC-grade acetonitrile with 0.1% TFA.

o Sample Preparation: Accurately weigh approximately 1 mg of 3-Methylquinoline-2-
carbonitrile and dissolve it in 1 mL of a 1:1 mixture of acetonitrile and water to prepare a 1
mg/mL stock solution. Further dilute as necessary.
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o Chromatographic Conditions:

Flow Rate: 1.0 mL/min.

o

[¢]

Injection Volume: 10 pL.

o

Column Temperature: 25 °C.

[e]

Detection Wavelength: 254 nm (or scan for optimal wavelength).

o

Gradient Program: A typical gradient might be: 0-20 min, 20% to 80% B; 20-25 min, 80%
to 95% B; 25-30 min, hold at 95% B; followed by re-equilibration. An isocratic method can
be developed for routine analysis once the retention time is established.

o Data Analysis: The purity is determined by calculating the area percentage of the main peak
relative to the total area of all observed peaks in the chromatogram.

Safety, Handling, and Storage

As no specific safety data sheet (SDS) is available for 3-Methylquinoline-2-carbonitrile,
precautions should be based on data for structurally similar and potentially hazardous
compounds, such as other quinoline derivatives and organic nitriles.[7]

e Hazard Statements (Inferred):

Harmful if swallowed, in contact with skin, or if inhaled.

o

[¢]

Causes skin and serious eye irritation.

[¢]

May cause respiratory irritation.

o

Suspected of causing cancer (based on some quinoline derivatives).[7]
o Personal Protective Equipment (PPE):
o Eye/Face Protection: Wear chemical safety goggles or a face shield.

o Skin Protection: Wear nitrile or other chemically resistant gloves and a lab coat.
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o Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If
dust or aerosols are generated, a NIOSH-approved respirator may be necessary.

» Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Handle
in accordance with good industrial hygiene and safety practices.

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep
away from strong oxidizing agents and strong acids.

Conclusion

3-Methylquinoline-2-carbonitrile is a compound of significant interest for synthetic and
medicinal chemistry. While direct experimental data is limited, a comprehensive understanding
of its properties can be constructed through the analysis of related compounds. This guide
provides a robust, scientifically-grounded framework for its physical and chemical
characteristics, a plausible synthetic strategy, and essential protocols for its analysis and safe
handling. As research into novel quinoline derivatives continues to expand, this foundational
knowledge will be invaluable for scientists and developers working at the forefront of chemical
and pharmaceutical innovation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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